molecular formula C20H18N2O5S B2718542 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate CAS No. 877637-31-5

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate

Cat. No. B2718542
CAS RN: 877637-31-5
M. Wt: 398.43
InChI Key: LDAPPLKSGSCWJZ-UHFFFAOYSA-N
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Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate” is a potent APJ functional antagonist in cell-based assays . It is more than 37-fold selective over the closely related angiotensin II type 1 (AT1) receptor . The compound was derived from a high-throughput screening (HTS) of the 330,600 compound MLSMR collection .


Chemical Reactions Analysis

The compound has been characterized as a functional antagonist of the apelin (APJ) receptor . It shows no significant binding activity against 29 other G protein-coupled receptors (GPCRs), except to the κ-opioid and benzodiazepinone receptors .

Scientific Research Applications

  • Anticonvulsant Agent Synthesis : A related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, has been identified as a promising anticonvulsant drug candidate. It's known as “Epimidin” and has undergone HPLC method development and validation for determining related substances in the drug candidate (Severina et al., 2021).

  • Insecticidal and Antibacterial Applications : Derivatives of pyrimidine, such as (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, have been synthesized and evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

  • Chemical Reactivity and Biological Evaluation : Studies have been conducted on the chemical behavior of pyrimidine derivatives towards primary and heterocyclic amines. These compounds are used as building blocks for constructing nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. Their biological activities have also been investigated (Farouk et al., 2021).

  • Novel Synthon for Organic Synthesis : A compound related to the pyran-2-one family, 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one, has been used as a novel synthon for synthesizing 1,3-terphenyls from aryl ketones, demonstrating its utility in organic synthesis (Ram & Goel, 1996).

  • Antioxidant Activity : Some derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been synthesized and evaluated as antioxidants, showing activities comparable to ascorbic acid (El‐Mekabaty, 2015).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, particularly as 5-lipoxygenase inhibitors (Rahmouni et al., 2016).

Mechanism of Action

The compound acts as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system is a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease . A role for apelin/APJ in energy metabolism and gastrointestinal function has also recently emerged .

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-2-25-15-6-4-14(5-7-15)10-19(24)27-18-12-26-16(11-17(18)23)13-28-20-21-8-3-9-22-20/h3-9,11-12H,2,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAPPLKSGSCWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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